

Spectroscopic Data of (-)-Stylophine: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: (-)-STYLOPINE

CAS No.: 84-39-9

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This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **(-)-stylophine**, a tetrahydroprotoberberine alkaloid of significant interest in natural product chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the spectroscopic signatures that define the molecular architecture of **(-)-stylophine**, grounded in established analytical principles and authoritative data.

Introduction to (-)-Stylophine

(-)-Stylophine, also known as (-)-tetrahydrocoptisine, is a naturally occurring isoquinoline alkaloid predominantly found in plant species of the Papaveraceae and Fumariaceae families, such as *Chelidonium majus* (greater celandine) and various *Corydalis* species.[1][2] Its tetracyclic framework is characteristic of the protoberberine class of alkaloids. Structurally, it possesses two methylenedioxy groups, which are key features in its spectroscopic analysis. The molecule has a molecular formula of $C_{19}H_{17}NO_4$ and a molecular weight of 323.34 g/mol . [3] Recent research has highlighted its potential pharmacological activities, including its role as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting its potential in anticancer research.[4] Accurate structural elucidation through spectroscopic methods is paramount for its identification, purity assessment, and further development.

Part 1: Nuclear Magnetic Resonance (NMR)

Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like **(-)-stylopine**. The combination of ^1H and ^{13}C NMR provides a complete map of the carbon-hydrogen framework.

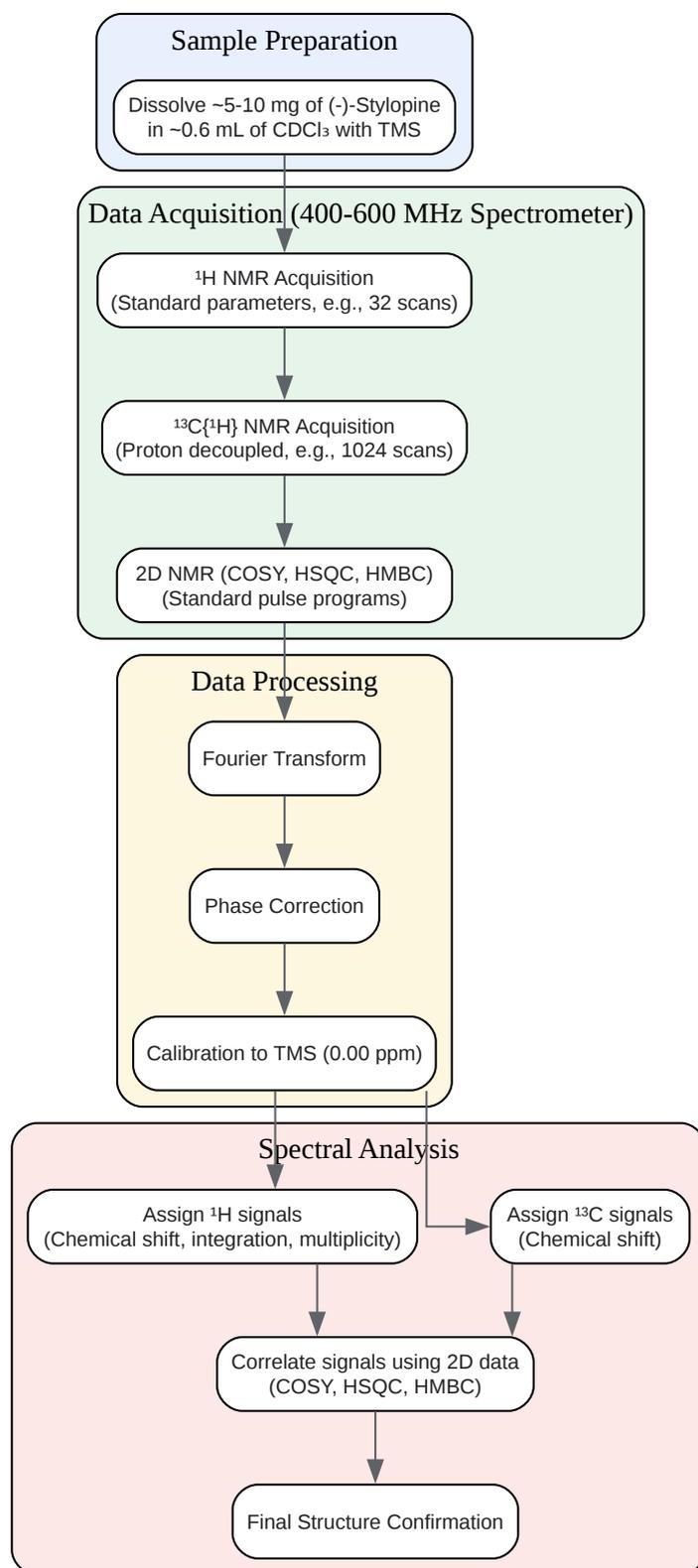
Experimental Protocol: NMR Analysis

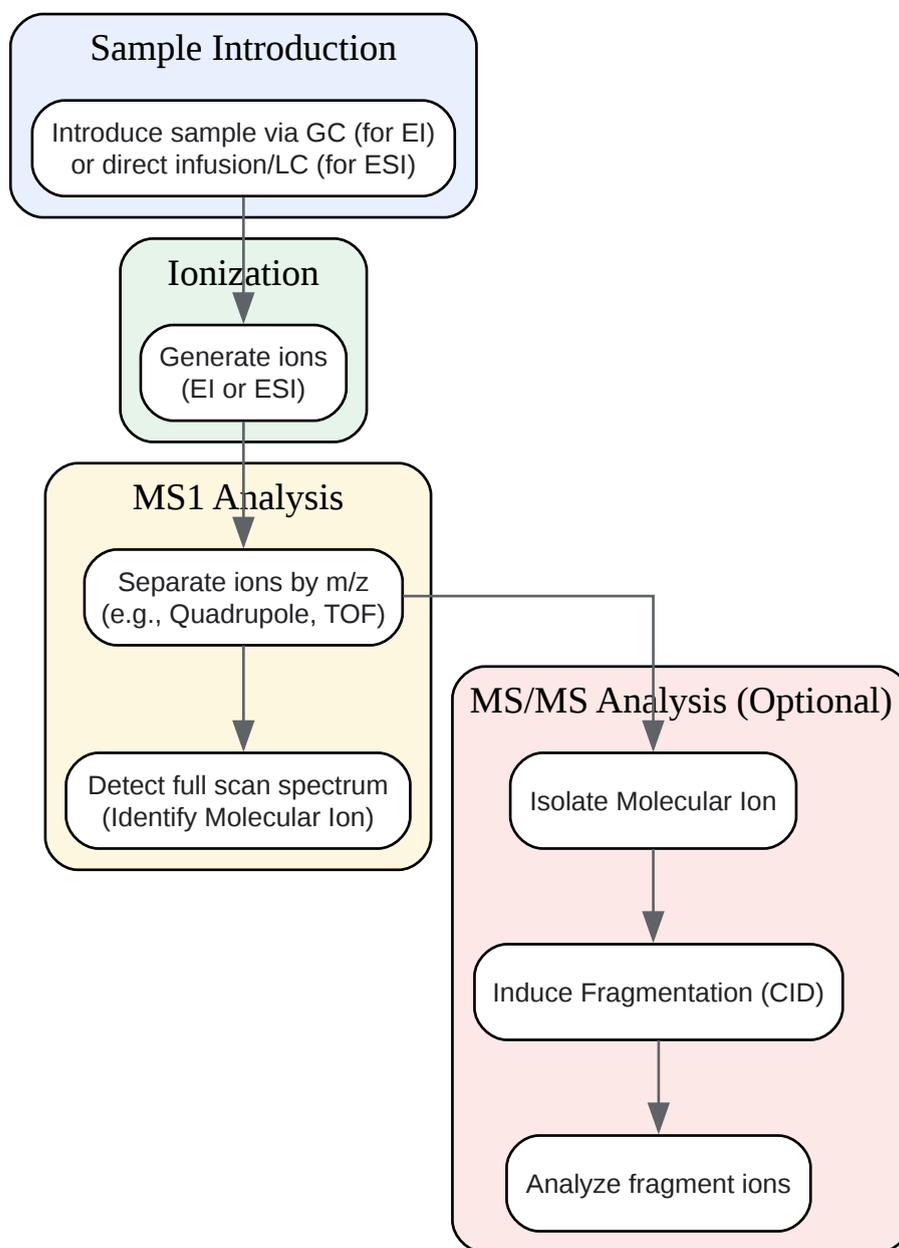
The acquisition of high-quality NMR data is foundational to accurate structural interpretation. The following protocol outlines a self-validating system for the analysis of **(-)-stylopine**.

Causality Behind Experimental Choices:

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and effective solvent for many alkaloids, including **(-)-stylopine**, as it provides good solubility and its residual solvent peak does not typically interfere with key analyte signals. Deuterated dimethyl sulfoxide (DMSO-d_6) can also be used and may offer different chemical shift dispersions.[\[5\]](#)
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard ($\delta = 0.00$ ppm) for both ^1H and ^{13}C NMR, providing a reliable reference point for chemical shifts.
- **2D NMR Experiments:** While ^1H and ^{13}C are primary, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially for complex molecules. These experiments reveal proton-proton couplings and short- and long-range proton-carbon correlations, respectively.[\[6\]](#)

Workflow for NMR Data Acquisition and Analysis





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Caption: General workflow for MS and MS/MS analysis of **(-)-stylopine**.

Mass Spectral Data and Fragmentation Analysis

The ESI-MS spectrum of **(-)-stylopine** typically shows a prominent protonated molecular ion $[M+H]^+$ at m/z 324. The high-resolution mass would correspond to its elemental composition, $C_{19}H_{18}NO_4^+$.

The most significant fragmentation pathway for tetrahydroprotoberberine alkaloids under EI or CID conditions is a retro-Diels-Alder (RDA) reaction. [7] This reaction involves the cleavage of the C-ring at the C6-C5 and C8-C8a bonds, leading to characteristic fragment ions that are diagnostic for the substitution patterns on the A and D rings.

For **(-)-stylopine**, the RDA reaction yields two primary fragment ions:

- Fragment A (m/z 176): This ion contains rings A and B and arises from the isoquinoline portion of the molecule. Its mass confirms the presence of one methylenedioxy group on the A ring.
- Fragment B (m/z 148): This ion corresponds to the isoquinoline portion containing rings C and D. Its mass confirms the presence of the second methylenedioxy group on the D ring.

The ion at m/z 176 is typically the base peak in the spectrum, indicating its high stability.

Retro-Diels-Alder Fragmentation of **(-)-Stylopine**

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